
2-(4-(Cyclopropylmethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Cyclopropylmethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a cyclopropylmethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropylmethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-methylphenol.
Cyclopropylmethoxylation: The phenol is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropylmethoxy group.
Borylation: The resulting intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst under Suzuki-Miyaura coupling conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Catalyst Recycling: To reduce costs and environmental impact.
Purification: Using techniques such as crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
2-(4-(Cyclopropylmethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding phenol.
Substitution: The cyclopropylmethoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
科学的研究の応用
2-(4-(Cyclopropylmethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the creation of advanced materials with unique properties.
作用機序
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the catalyst.
類似化合物との比較
Similar Compounds
4-(2-(Cyclopropylmethoxy)ethyl)phenol: Another compound with a cyclopropylmethoxy group, used in the synthesis of betaxolol.
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Uniqueness
2-(4-(Cyclopropylmethoxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling reactions. Its cyclopropylmethoxy group provides steric hindrance, influencing the reaction outcomes.
特性
分子式 |
C17H25BO3 |
|---|---|
分子量 |
288.2 g/mol |
IUPAC名 |
2-[4-(cyclopropylmethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-12-10-14(19-11-13-6-7-13)8-9-15(12)18-20-16(2,3)17(4,5)21-18/h8-10,13H,6-7,11H2,1-5H3 |
InChIキー |
SZXQBOFIBNFRSF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




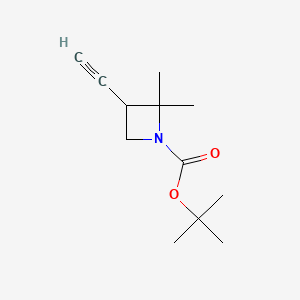
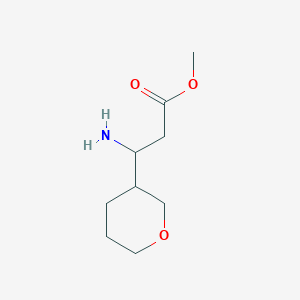
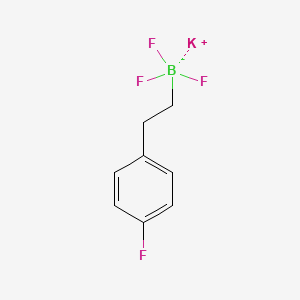
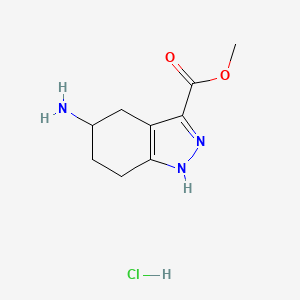
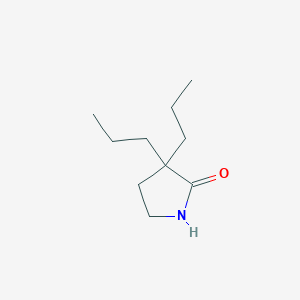
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)

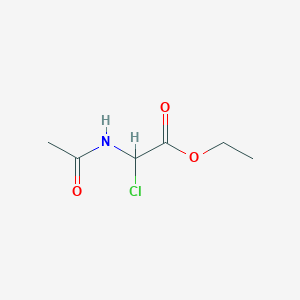
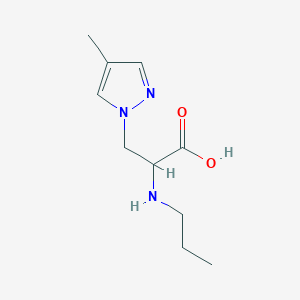
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
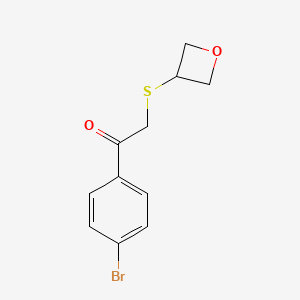
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
